2-(Azetidin-3-yl)-4-chloropyridine
Description
Significance within Chemical Research and Drug Discovery
The significance of 2-(Azetidin-3-yl)-4-chloropyridine in chemical research and drug discovery lies in its nature as a hybrid molecule, incorporating two pharmacologically important structural motifs. The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a ubiquitous feature in a vast number of FDA-approved drugs and biologically active compounds. rsc.orgrsc.orgnih.gov Its presence can influence properties such as polarity, bioavailability, and the ability to form hydrogen bonds, making it a desirable component in drug design. researchgate.net The 4-chloro substituent on the pyridine ring serves as a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives through various cross-coupling reactions.
The azetidine (B1206935) moiety, a four-membered saturated heterocycle, is increasingly recognized as a valuable scaffold in medicinal chemistry. nih.govacs.org It introduces a degree of three-dimensionality to a molecule, which can be crucial for specific interactions with biological targets. acs.org Compared to its five- and six-membered counterparts like pyrrolidine (B122466) and piperidine (B6355638), the strained azetidine ring can offer unique conformational constraints and physicochemical properties. ub.bwnih.gov The combination of the electron-deficient chloropyridine ring with the saturated azetidine ring in this compound creates a versatile building block for constructing novel chemical entities aimed at various therapeutic targets. Structure-activity relationship studies on related compounds have shown that moieties like the N-unsubstituted azetidine and the chloro-substituted pyridine are significant contributors to potent pharmacological activity. nih.govacs.org
Historical Context of Pyridine and Azetidine Scaffolds in Medicinal Chemistry
The use of pyridine and azetidine scaffolds in medicinal chemistry has distinct and notable histories.
Pyridine Scaffold: The pyridine ring is a fundamental structural unit in medicinal chemistry, with its first isolation dating back to 1846 by the Scottish chemist Anderson. rsc.orgnih.gov Its structure was later elucidated by Wilhelm Körner in 1869 and James Dewar in 1871. nih.gov The first synthesis of a pyridine-based compound was reported by William Ramsay in 1876. nih.gov Pyridine and its derivatives are integral to numerous natural products, including vitamins like niacin and pyridoxine, and alkaloids. rsc.orgnih.gov Their importance in pharmaceuticals is underscored by their presence in over 7000 drug molecules. rsc.org The versatility of the pyridine scaffold has led to its incorporation in drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govresearchgate.netnih.gov
Azetidine Scaffold: The azetidine scaffold, while known for a long time, has seen a more recent surge in interest within drug discovery programs. nih.gov Historically, the most prominent application of the azetidine ring system has been in the form of β-lactams (azetidin-2-ones), which form the core of penicillin and cephalosporin (B10832234) antibiotics. nih.govipinnovative.comjst.go.jp However, the fully saturated azetidine ring was less commonly used, partly due to challenges associated with its synthesis stemming from inherent ring strain. nih.govub.bwnih.gov In recent years, advancements in synthetic methodologies have made diversely functionalized azetidines more accessible. nih.govub.bw This has led to their emergence as "bioisosteres" for other cyclic amines and their incorporation into modern drug candidates to improve properties like solubility, metabolic stability, and target binding. acs.org Azetidine-containing compounds have shown a broad spectrum of pharmacological activities, including anticancer, antidiabetic, and acting on the central nervous system. nih.gov
Data Tables
Table 1: Key Historical Milestones of Pyridine in Medicinal Chemistry
| Milestone | Year | Discoverer/Contributor | Significance |
|---|---|---|---|
| First Isolation | 1846 | Anderson | Initial discovery of the pyridine scaffold. nih.gov |
| Structure Elucidation | 1869/1871 | Wilhelm Körner & James Dewar | Determined the chemical structure of pyridine. nih.gov |
| First Synthesis | 1876 | William Ramsay | First laboratory synthesis of a pyridine compound. nih.gov |
Table 2: Comparison of Azetidine with other Saturated Heterocycles
| Feature | Azetidine | Pyrrolidine | Piperidine |
|---|---|---|---|
| Ring Size | 4-membered | 5-membered | 6-membered |
| Ring Strain | High | Low | Negligible |
| 3D Character | High | Moderate | Low (prefers chair conformation) |
| Historical Application | Primarily as β-lactams (antibiotics). nih.govipinnovative.com | Widely used in various drug classes. | Very common in natural products and synthetic drugs. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9ClN2 |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-4-chloropyridine |
InChI |
InChI=1S/C8H9ClN2/c9-7-1-2-11-8(3-7)6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChI Key |
RKCIKJQXQGXXQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azetidin 3 Yl 4 Chloropyridine and Its Derivatives
Established Synthetic Routes to Azetidine-Substituted Pyridines
Established methods for the synthesis of azetidine-substituted pyridines often involve either the direct functionalization of a pyridine (B92270) ring with an azetidine-containing nucleophile or a multi-step sequence to build the desired structure.
Direct Functionalization Approaches
Direct functionalization represents a convergent and efficient approach to azetidine-substituted pyridines. One prominent method is the nucleophilic aromatic substitution (SNAr) reaction. In this approach, a pyridine ring activated by an electron-withdrawing group and containing a suitable leaving group, such as a halogen, is reacted with an azetidine (B1206935) nucleophile. For the synthesis of 2-(azetidin-3-yl)-4-chloropyridine, this would typically involve the reaction of a dihalopyridine, such as 2,4-dichloropyridine (B17371) or 2-bromo-4-chloropyridine, with a 3-aminoazetidine derivative or azetidin-3-ol, often with the nitrogen protected by a group like tert-butoxycarbonyl (Boc).
Another direct approach involves the palladium-catalyzed cross-coupling of azetidines with aryl halides, a reaction known as the Buchwald-Hartwig amination. thieme-connect.de This powerful C-N bond-forming reaction allows for the coupling of a wide range of amines with aryl and heteroaryl halides. thieme-connect.denih.gov In the context of synthesizing the target molecule, this would involve the reaction of a protected azetidine, such as N-Boc-azetidine, with a 2-halo-4-chloropyridine. The choice of palladium catalyst and ligand is crucial for the success of these couplings, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.gov
| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |
| Aryl/Heteroaryl Halide, Azetidine | Pd2(dba)3, Ligand (e.g., RuPhos, BrettPhos), Base (e.g., NaOtBu) | N-Arylazetidine | High | nih.gov |
| 2-Halo-4-chloropyridine, N-Boc-azetidine | Palladium Catalyst, Ligand, Base | N-(4-chloropyridin-2-yl)azetidine | Not specified | thieme-connect.de |
Table 1: Examples of Direct Functionalization via Palladium-Catalyzed C-N Coupling
Multi-Step Synthesis Strategies
Multi-step syntheses offer a more classical and often necessary route when direct functionalization is not feasible or provides low yields. A common strategy involves the synthesis of a 3-aryl-azetidine intermediate, followed by further functionalization. For instance, N-Boc-3-azetidinone can serve as a versatile starting material. nih.gov Reaction of this ketone with an organometallic reagent derived from a protected 4-chloropyridine (B1293800) would yield a tertiary alcohol. Subsequent deoxygenation and deprotection would furnish the desired this compound.
Alternatively, a multi-step sequence can commence with the construction of the azetidine ring. This can be achieved through the cyclization of a suitably substituted propane-1,3-diol derivative. For example, a 1,3-propanediol (B51772) with a protected amino group at the 2-position and leaving groups at the 1- and 3-positions can undergo intramolecular cyclization to form the azetidine ring. The substituent at the 2-position would be a precursor to the 4-chloropyridin-2-yl moiety.
Another multi-step approach involves the synthesis of a 2-cyanoazetidine from a β-amino alcohol. researchgate.net This method proceeds through a sequence of copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure, offering access to diversely substituted azetidines. researchgate.net
Novel and Advanced Synthetic Protocols
Recent advancements in synthetic methodology have provided more sophisticated and efficient routes to functionalized azetidines, which can be applied to the synthesis of this compound.
Photochemical Transformations in Azetidine Synthesis
Photochemical reactions offer a powerful tool for the construction of strained ring systems like azetidines under mild conditions. The Norrish-Yang cyclization is a prominent example, involving an intramolecular 1,5-hydrogen atom transfer in an α-amino ketone followed by radical recombination to form a 3-hydroxyazetidine. durham.ac.ukbeilstein-journals.org These 3-hydroxyazetidines can then be further functionalized. For example, starting from an appropriate α-amino ketone bearing a 4-chloropyridin-2-yl group, photochemical cyclization would yield a 3-hydroxy-3-(4-chloropyridin-2-yl)azetidine derivative.
Another photochemical approach is the aza Paternò-Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene to form an azetidine. bohrium.com This method allows for the synthesis of highly functionalized azetidines from readily available starting materials. bohrium.com
| Reaction Type | Starting Materials | Product | Key Features | Reference |
| Norrish-Yang Cyclization | α-Amino Ketone | 3-Hydroxyazetidine | Intramolecular 1,5-HAT | durham.ac.ukbeilstein-journals.org |
| Aza Paternò-Büchi | Imine, Alkene | Azetidine | [2+2] Photocycloaddition | bohrium.com |
Table 2: Overview of Photochemical Azetidine Syntheses
Strain-Release Arylation and Cycloaddition Reactions
Strain-release-driven functionalization of highly strained molecules like 1-azabicyclo[1.1.0]butanes (ABBs) has emerged as a powerful strategy for the synthesis of substituted azetidines. nih.govresearchgate.netarkat-usa.org The reaction of an ABB with an organometallic reagent derived from 4-chloropyridine, followed by trapping with a suitable electrophile, can provide a direct route to 1,3-disubstituted azetidines. arkat-usa.org This approach leverages the inherent ring strain of the bicyclic system to drive the formation of the less strained azetidine ring.
Furthermore, cycloaddition reactions represent a versatile method for constructing the azetidine ring. For instance, the [3+1] radical cascade cyclization of aliphatic amines with alkynes, induced by photo-induced copper catalysis, can produce azetidines.
C-N Coupling and Dialkylation Methods
Modern C-N coupling reactions, particularly the Buchwald-Hartwig amination, are highly effective for the synthesis of N-aryl azetidines. thieme-connect.de The use of specialized phosphine ligands has significantly expanded the scope of this reaction to include challenging substrates like heteroaryl chlorides. uwindsor.ca A plausible route to this compound would involve the coupling of a 3-substituted azetidine (where the substituent at the 3-position is a protected amino group or a group that can be converted to a C-C bond) with 2,4-dichloropyridine. Selective coupling at the 2-position of the pyridine ring is often achievable due to the higher reactivity of the 2-chloro substituent.
Palladium-catalyzed α-arylation of azetidinyl esters has also been reported as a method to attach the azetidine ring to aromatic compounds. scispace.com This reaction involves the formation of an enolate from an azetidine ester, which then undergoes coupling with an aryl halide. scispace.com
| Coupling Method | Reactants | Catalyst System | Product | Reference |
| Buchwald-Hartwig Amination | Aryl Halide, Azetidine | Palladium/Phosphine Ligand | N-Aryl Azetidine | thieme-connect.denih.gov |
| α-Arylation | Azetidinyl Ester, Aryl Halide | Palladium/Phosphine Ligand | α-Aryl Azetidine | scispace.com |
Table 3: C-N and C-C Coupling Methods for Azetidine Functionalization
Minisci Reactions for Azetidinyl Group Introduction
The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient heterocycles, such as pyridines. wikipedia.orgnih.gov This radical-based method allows for the direct introduction of alkyl groups onto the heteroaromatic ring. wikipedia.org In the context of synthesizing this compound, the Minisci reaction provides a means to introduce the azetidinyl moiety.
The reaction is typically carried out under acidic conditions to ensure the protonation of the pyridine ring, which enhances its reactivity towards nucleophilic radical attack. wikipedia.org The azetidinyl radical can be generated from a suitable precursor, such as an N-protected azetidine carboxylic acid, through oxidative decarboxylation. nih.gov This process often utilizes a silver salt and a persulfate oxidizing agent. wikipedia.orgnih.gov
Recent advancements have led to the development of photoredox-mediated Minisci reactions, which offer milder and more functional group-tolerant conditions. acs.org These methods can utilize visible light to generate the required radical species, expanding the scope and applicability of this transformation in complex molecule synthesis. researchgate.net The regioselectivity of the Minisci reaction on the pyridine ring can be influenced by the substituents present on the ring and the reaction conditions, often yielding a mixture of isomers. wikipedia.org
Synthesis of Key Precursors and Intermediates
The synthesis of this compound and its derivatives relies on the availability of key precursors and intermediates. These building blocks are essential for constructing the final target molecules.
One crucial intermediate is tert-butyl 3-(4-chloropyridin-2-yl)azetidine-1-carboxylate. The synthesis of this compound often involves the coupling of a protected azetidine derivative with a suitable chloropyridine. For instance, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate can be used in a Suzuki coupling reaction with a dihalopyridine to introduce the azetidine moiety at a specific position. synblock.com
Another important precursor is 1-Boc-3-azetidinone, which can be used to introduce the azetidine ring system. synzeal.com This intermediate can undergo various transformations to generate the desired 3-substituted azetidine.
The synthesis of substituted pyridines is also critical. For example, 4-chloropyridine hydrochloride serves as a fundamental starting material. echemi.com The synthesis of more complex pyridine precursors, such as those with additional functional groups, may involve multi-step sequences. researchgate.net
Derivatization Strategies of the this compound Core
Once the this compound core is assembled, various derivatization strategies can be employed to explore the structure-activity relationship of the resulting compounds. These strategies often target the azetidine nitrogen or the pyridine ring.
The nitrogen atom of the azetidine ring is a common site for modification. For instance, it can be alkylated or acylated to introduce a variety of substituents. google.com The Boc protecting group on the azetidine nitrogen of intermediates like tert-butyl 3-(4-chloropyridin-2-yl)azetidine-1-carboxylate can be removed, and the resulting secondary amine can be further functionalized. rsc.org
The chlorine atom on the pyridine ring offers another handle for derivatization through nucleophilic aromatic substitution (SNAr) reactions. acs.org Although chloropyridines are generally less reactive than their fluoro- or bromo- analogs in SNAr reactions, these transformations can be facilitated under appropriate conditions, such as using a strong nucleophile or a catalyst. acs.orgresearchgate.net This allows for the introduction of a wide range of functional groups at the 4-position of the pyridine ring, including amines, alkoxides, and other nucleophiles.
Furthermore, additional functionalization of the pyridine ring can be achieved through various C-H activation methodologies, although this can sometimes be challenging due to the electron-deficient nature of the ring.
Application of the 2 Azetidin 3 Yl 4 Chloropyridine Scaffold in Medicinal Chemistry
Role as a Privileged Structure in Drug Design
The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple biological targets, often with high affinity. The 2-(azetidin-3-yl)-4-chloropyridine moiety can be considered such a structure due to the inherent properties of its constituent parts: the pyridine (B92270) and azetidine (B1206935) rings.
Pyridine-based ring systems are among the most prevalent heterocycles in drug design, largely because of their significant impact on the pharmacological activity of a molecule. nih.govresearchgate.net The inclusion of a pyridine ring can enhance biochemical potency, improve metabolic stability, and address issues related to permeability and protein binding. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
Similarly, four-membered heterocycles like azetidines are increasingly recognized as valuable components in medicinal chemistry. acs.org Their small, polar, and three-dimensional nature can significantly influence the physicochemical properties of drug molecules. acs.org The azetidine ring, particularly when unsubstituted on the nitrogen, can serve as a key interaction point, for instance, by acting as a hydrogen bond donor. In some instances, the N-unsubstituted azetidine moiety has been identified as a crucial contributor to potent biological activity. acs.org
The combination of these two rings in the this compound scaffold creates a versatile template for drug discovery. The rigid aromatic nature of the chloropyridine, coupled with the strained, non-planar azetidine ring, provides a well-defined spatial arrangement of functional groups that can be optimized for interaction with a variety of protein targets. The chlorine substituent further adds a point for potential interaction or for synthetic modification. This has led to the exploration of this scaffold in the development of agents for a range of therapeutic areas.
Scaffold Exploration and Diversification for Bioactive Molecules
The this compound scaffold provides multiple points for chemical modification, allowing for extensive exploration and diversification to generate libraries of bioactive molecules. Medicinal chemists can systematically alter different parts of the molecule to fine-tune its properties and achieve desired biological activity.
Key points of diversification include:
The Azetidine Nitrogen: The secondary amine of the azetidine ring is a common site for substitution. Alkylation, acylation, or arylation at this position can modulate the molecule's polarity, basicity, and ability to form hydrogen bonds.
The Pyridine Ring: The hydrogen atoms on the pyridine ring can be substituted with a wide range of functional groups. This allows for the modulation of electronic properties, lipophilicity, and steric bulk, which can influence binding affinity and selectivity.
The Chlorine Atom: The chlorine atom at the 4-position of the pyridine ring can be replaced with other halogens or functional groups through various cross-coupling reactions. This position is critical for exploring interactions within the target protein's binding pocket.
The following table illustrates examples of how related scaffolds have been diversified in the pursuit of new bioactive compounds.
| Parent Scaffold | Modification | Resulting Compound Class | Therapeutic Target/Activity |
| 3-Aryl-azetidine | Addition of a substituted picolinonitrile | 6-(3-(4-methoxy-3-(pyridin-4-yl)phenyl)azetidin-1-yl)picolinonitrile derivatives | Anticancer (Topoisomerase IIα inhibitors) researchgate.net |
| 3-(4-methoxyphenyl)azetidine | Addition of a thiourea (B124793) moiety | 3-(4-methoxyphenyl)azetidine-containing thiourea derivatives | Anticancer (VEGFR-2 inhibitors) biointerfaceresearch.com |
| Pyrazolo[3,4-b]pyridine | Cyclocondensation with chloroacetyl chloride | Azetidin-2-one (B1220530) derivatives | Antimicrobial, Antiproliferative jst.go.jp |
These examples highlight the synthetic tractability of azetidine and pyridine-containing scaffolds and their potential for generating diverse molecular libraries for screening against various biological targets.
Bioisosteric Replacements and Their Impact on Molecular Properties
Bioisosterism is a widely used strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. ufrj.br The this compound scaffold is amenable to various bioisosteric replacements.
One common strategy is the replacement of the pyridine ring with other heterocyclic systems. For example, replacing a carbon atom in the pyridine ring with a nitrogen atom would yield a pyrimidine (B1678525) ring. This change can significantly alter the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability. An example of such a modification is the compound 2-(Azetidin-3-yl)pyrimidin-4-ol , where the 4-chloropyridine (B1293800) moiety has been replaced by a 4-hydroxypyrimidine. nih.gov This introduces a hydrogen bond donor/acceptor group in place of the lipophilic chlorine atom, which can lead to different interactions with a biological target.
Another point for bioisosteric replacement is the chlorine atom itself. It could be substituted with other groups of similar size but different electronic properties, such as a trifluoromethyl group or a cyano group. These changes can impact the molecule's dipole moment and its ability to participate in specific interactions like halogen bonding.
The azetidine ring can also be replaced by other small, saturated heterocycles like oxetane, which would replace the nitrogen atom with an oxygen atom, thereby removing a hydrogen bond donor and altering the polarity and basicity of the scaffold. acs.org
The table below summarizes potential bioisosteric replacements for the this compound scaffold and their potential impact on molecular properties.
| Original Group | Bioisosteric Replacement | Potential Impact on Molecular Properties |
| 4-Chloropyridine | 4-Hydroxypyrimidine | Increased polarity, introduction of hydrogen bond donor/acceptor character. nih.gov |
| Chlorine | Trifluoromethyl group | Increased lipophilicity, altered electronic profile. |
| Pyridine ring | Pyrimidine ring | Altered electronic distribution, potential for additional hydrogen bonding. nih.gov |
| Azetidine ring | Oxetane ring | Removal of a basic center and hydrogen bond donor, altered polarity. acs.org |
The application of bioisosteric replacement strategies allows medicinal chemists to systematically probe the structure-activity relationships of the this compound scaffold, leading to the optimization of lead compounds and the discovery of new therapeutic agents with improved properties. nih.govresearchgate.net
Biological Activity Profiles of 2 Azetidin 3 Yl 4 Chloropyridine Derivatives
In Vitro Antimicrobial Investigations
Derivatives of azetidin-2-one (B1220530), a core component of the target compound structure, have demonstrated a wide range of antimicrobial activities. These compounds are of significant interest due to their potential to combat various pathogens. The antimicrobial properties of these derivatives are often evaluated against a panel of bacteria and fungi to determine their spectrum of activity.
The antibacterial potential of azetidinone derivatives has been a subject of extensive research. Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a series of newly synthesized 2-azetidinone derivatives were evaluated for their in vitro antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). scirp.org Some of these derivatives, specifically 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl) azetidine-2-one and 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl) azetidine-2-one, were found to be particularly potent against all tested bacterial strains. scirp.orgmdpi.com
In another study, novel benzothiazolopyridine and benzothiazolyl-triazole derivatives were synthesized and screened for their antibacterial activities. researchgate.net The evaluation of certain B-lactam compounds, which include the azetidin-2-one ring, indicated that some derivatives have a significant impact on both E. coli and Staphylococcus aureus. researchgate.net Furthermore, a series of 2-azetidinone derivatives synthesized from hippuric acid were investigated, with one compound, N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide, identified as a highly potent antimicrobial agent. nih.gov
The introduction of a chloro group at position 3 of the azetidinone ring, as seen in N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide derivatives, has been shown to contribute to their antibacterial activity. researchgate.net Similarly, newly prepared 2-azetidinones from pyrazine-2,3-dicarboxylic acid have demonstrated excellent antibacterial activity against Staphylococcus Sciuri and Escherichia Coli. medipol.edu.tr
| Compound Derivative | Bacterial Strain | Activity Level | Source |
|---|---|---|---|
| 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl) azetidine-2-one | S. aureus, B. subtilis, E. coli, P. aeruginosa | Potent | scirp.orgmdpi.com |
| 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl) azetidine-2-one | S. aureus, B. subtilis, E. coli, P. aeruginosa | Potent | scirp.orgmdpi.com |
| N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide | Gram-positive and Gram-negative bacteria | Most potent in series | nih.gov |
| Pyrazine-2,3-dicarboxylic acid derived 2-azetidinones | Staphylococcus Sciuri, Escherichia Coli | Excellent | medipol.edu.tr |
In addition to their antibacterial effects, many azetidin-2-one derivatives have been investigated for their antifungal properties. The same series of 3-chloro-1-(substituted phenyl)-4-(pyridin-3-yl) azetidine-2-ones that showed antibacterial efficacy were also tested against fungal strains like Aspergillus niger and Penicillium rubrum. scirp.org The results indicated that compounds with 4-fluoro and 4-chloro substitutions on the phenyl ring were the most active. scirp.orgmdpi.com
Research on phenothiazine-based azetidinone derivatives also revealed acceptable antifungal activity. researchgate.net Similarly, a study on 2-azetidinone derivatives of pyrazine-2,3-dicarboxylic acid showed that some of the synthesized compounds exhibited excellent antifungal activity against Candida Albicans and Aspergillus Flavus. medipol.edu.tr The evaluation of derivatives synthesized from hippuric acid also confirmed their potential as antifungal agents. nih.gov Another study highlighted that while a derivative with an azetidine-2-one substituent was a potent antibacterial agent, compounds bearing thiazolidine-4-one and imidazoline-4-one substituents showed the highest antifungal activity, comparable to amphotericin B. tandfonline.com
| Compound Derivative | Fungal Strain | Activity Level | Source |
|---|---|---|---|
| 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl) azetidine-2-one | Aspergillus niger, Penicillium rubrum | Most active in series | scirp.orgmdpi.com |
| 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl) azetidine-2-one | Aspergillus niger, Penicillium rubrum | Most active in series | scirp.orgmdpi.com |
| Pyrazine-2,3-dicarboxylic acid derived 2-azetidinones | Candida Albicans, Aspergillus Flavus | Excellent | medipol.edu.tr |
| Phenothiazine-based azetidinone derivatives | Various fungi | Acceptable | researchgate.net |
The search for new antitubercular agents has led to the investigation of various heterocyclic compounds, including azetidinone derivatives. A series of N10-3-{(4-substituted aryl-3-chloro-2-oxo-azetidine)-carbamyl}-propylphenothiazine compounds were synthesized and evaluated for their antitubercular activities, demonstrating acceptable results. researchgate.net The azetidin-2-one moiety is recognized for its potential in developing antitubercular drugs. ipinnovative.com
While direct studies on 2-(Azetidin-3-yl)-4-chloropyridine for antitubercular activity are limited in the provided context, related structures show promise. For instance, 1,4-dihydropyridine–1,2,3-triazole conjugates have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Ra, with some compounds showing significant antimycobacterial activity. nih.gov
Anticancer and Antiproliferative Studies
The versatility of the pyridine (B92270) and azetidine (B1206935) scaffolds extends to oncology, where their derivatives are being explored as potential anticancer agents. Research has focused on their ability to inhibit key enzymes involved in cell cycle regulation and to induce cell death in cancer cells.
Cyclin-dependent kinases (CDKs) are crucial for cell cycle progression, and their inhibition is a key strategy in cancer therapy. rsc.org Derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been designed as potent CDK2 inhibitors. nih.gov One promising compound from this series, 7l, exhibited potent CDK2/cyclin A2 inhibitory activity with an IC50 of 64.42 nM. nih.gov
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine derivatives have also been identified as novel CDK2 inhibitors. rsc.org Certain compounds from this class showed significant inhibitory activity against CDK2/cyclin A2, with IC50 values as low as 0.057 µM. rsc.org While these are not direct derivatives of this compound, they highlight the potential of pyridine-containing scaffolds in CDK inhibition. The pyrido[2,3-d]pyrimidin-7-one scaffold is also a known selective inhibitor of CDK4/6. nih.gov
| Compound Series | Target Kinase | Key Finding | Source |
|---|---|---|---|
| N-(pyridin-3-yl)pyrimidin-4-amine derivatives | CDK2/cyclin A2 | Compound 7l showed an IC50 of 64.42 nM. | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2/cyclin A2 | Compound 14 had an IC50 of 0.057 µM. | rsc.org |
| Pyrido[2,3-d]pyrimidin-7-one derivatives | CDK4/6 | Acts as a selective inhibitor. | nih.gov |
The anticancer potential of these derivatives is often assessed by their cytotoxicity against various cancer cell lines and their ability to induce apoptosis (programmed cell death). A series of 2-azetidinone derivatives synthesized from hippuric acid were evaluated for their anticancer activity against breast cancer (MCF7) cell lines, with N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide being the most potent. nih.gov
Novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have shown strong cytotoxic activity against MCF-7 and A549 (lung cancer) cells. nih.gov For example, compound 10b had an IC50 value of 1.66 µM against MCF-7 cells, while compound 9e had an IC50 of 4.55 µM against A549 cells. nih.gov Flow cytometry analysis indicated that these compounds mediate their cytotoxic effects by inducing apoptosis and causing cell cycle arrest. nih.gov Western blot analysis further revealed that apoptosis is induced through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and caspases. nih.gov
Pyrazolo[3,4-d]pyrimidine derivatives also demonstrated superior cytotoxic activities against MCF-7 and HCT-116 (colon cancer) cell lines, with some compounds having IC50 values in the nanomolar range. rsc.org One of these compounds was shown to induce apoptosis by 41.55% in HCT-116 cells. rsc.org Pyrazolo[3,4-b]pyridine derivatives have also exhibited remarkable cytotoxic effects against hepatocellular carcinoma (HB8065) and breast carcinoma (MCF7) cells, with some compounds showing exceptionally high antiproliferative activity (IC50 = 0.0091–0.0211 µM) against MCF7 cells. dovepress.com
| Compound Derivative | Cancer Cell Line | IC50 Value | Mechanism | Source |
|---|---|---|---|---|
| N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide | MCF7 (Breast) | Most potent in series | Not specified | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative 10b | MCF7 (Breast) | 1.66 µM | Apoptosis induction, cell cycle arrest | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative 9e | A549 (Lung) | 4.55 µM | Apoptosis induction, cell cycle arrest | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivative 14 | HCT-116 (Colon) | 6 nM | Apoptosis induction | rsc.org |
| Pyrazolo[3,4-b]pyridine derivatives | MCF7 (Breast) | 0.0091–0.0211 µM | Antiproliferative | dovepress.com |
Enzyme Modulation and Inhibition
Derivatives of the this compound scaffold have been primarily studied for their ability to inhibit specific enzymes involved in lipid signaling pathways. This modulation is central to their therapeutic potential.
Currently, there is limited specific information in publicly available scientific literature directly implicating this compound derivatives as prominent inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). Research into NAPE-PLD inhibitors has largely focused on other chemical classes, such as pyrimidine-4-carboxamides and quinazoline (B50416) sulfonamides. While the azetidine ring is a common feature in many enzyme inhibitors, its specific combination with a 4-chloropyridine (B1293800) moiety has not been extensively documented for NAPE-PLD inhibition.
The this compound scaffold is a recognized structural motif in the development of Monoacylglycerol Lipase (MAGL) inhibitors. google.comunifiedpatents.compatentguru.comwipo.int MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of MAGL increases the levels of 2-AG, which can then activate cannabinoid receptors, and simultaneously reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins. google.comnih.gov
Patents and medicinal chemistry studies have disclosed compounds where the azetidinyl-pyridine core is a key building block for potent MAGL inhibitors. google.comnih.gov For instance, the isomer 5-(Azetidin-3-yl)-2-chloropyridine has been explicitly mentioned as an intermediate in the synthesis of novel oxazine-based MAGL inhibitors. google.com The development of these inhibitors often involves modifying the azetidine nitrogen to incorporate other functional groups, creating highly potent and selective molecules. nih.govinrae.fr The potential reactivity of the chloropyridine moiety has been noted as a factor that can influence metabolic stability while contributing to high inhibitory activity. nih.gov
The strategic importance of the azetidine ring is highlighted in its frequent use to reduce lipophilicity and improve the drug-like properties of MAGL inhibitors. nih.gov The exploration of azetidinyl diamides and related structures has yielded a number of patented MAGL inhibitors. unifiedpatents.compatentguru.comwipo.int
Table 1: Representative Azetidinyl-Containing MAGL Inhibitors and Their Activity
| Compound | Description | Reported Activity/Significance | Reference |
|---|---|---|---|
| JNJ-42226314 | [1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone | A potent, selective, and reversible MAGL inhibitor. Demonstrates the utility of the azetidine scaffold. | inrae.frresearchgate.net |
| ZYH (Patented Amide) | A piperazinyl azetidinyl amide | A reversible MAGL inhibitor whose crystal structure with human MAGL has been solved, revealing key binding interactions. | nih.gov |
| Oxazine Derivatives | Compounds derived from intermediates like 5-(Azetidin-3-yl)-2-chloropyridine | Developed as novel MAGL inhibitors for neuroinflammation and neurodegenerative diseases. | google.com |
Neuropharmacological Receptor Interactions (e.g., Nicotinic Acetylcholine (B1216132) Receptors)
The azetidinyl-pyridine structural motif is a well-established pharmacophore for ligands of nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov These receptors are ligand-gated ion channels involved in a wide range of central and peripheral nervous system functions. nih.gov The basic nitrogen of the azetidine ring and the hydrogen-bond accepting nitrogen of the pyridine ring are key interaction points with the receptor. nih.gov
Derivatives containing the 2-(azetidinyl)-pyridine core have shown affinity for various nAChR subtypes, including the α4β2, α3β2, and α7 subtypes, which are all implicated in neurological and inflammatory processes. nih.govbindingdb.org For example, the radioligand [¹²³I]5-Iodo-A-85380, which is 3-(2(S)-azetidinylmethoxy)-5-iodopyridine, is used to measure nAChR density in the brain, highlighting the high affinity of this structural class for these receptors. nih.gov
Structure-activity relationship studies show that substitutions on both the pyridine and azetidine rings can significantly alter binding affinity and selectivity across different nAChR subtypes. nih.govnih.gov
Table 2: Binding Affinities of a Representative Azetidinyl-Pyridine Analog at nAChR Subtypes
| Compound | nAChR Subtype | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| (+/-)-2-(6-chloropyridin-3-yl)-9-aza-bicyclo[4.2.1]non-2-ene* | α4β2 (Rat) | 0.27 nM | bindingdb.org |
| α3β2 (Human) | 6.5 nM | bindingdb.org | |
| α7 (Rat) | 2800 nM | bindingdb.org |
Anti-inflammatory Effects
The anti-inflammatory effects of this compound derivatives are a direct consequence of their interactions with the enzymatic and receptor targets discussed previously. These compounds can exert anti-inflammatory actions through at least two distinct mechanisms: inhibition of MAGL and modulation of nAChRs.
Mechanism via MAGL Inhibition: By inhibiting MAGL, these derivatives prevent the degradation of 2-AG. google.com This leads to two anti-inflammatory outcomes. First, the elevated levels of 2-AG can enhance the activation of cannabinoid receptors, particularly CB2 receptors, which are known to have immunomodulatory functions. google.com Second, and more directly, MAGL inhibition reduces the supply of arachidonic acid, a key substrate for cyclooxygenase (COX) enzymes that produce pro-inflammatory prostaglandins. google.comnih.gov This mechanism has been shown to protect against neuroinflammation and reduce levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. google.comnih.gov The suppression of MAGL is therefore considered a promising therapeutic strategy for treating neuroinflammation and neurodegenerative diseases. google.comnih.gov
Mechanism via nAChR Modulation: A second major anti-inflammatory mechanism is mediated through the "cholinergic anti-inflammatory pathway". d-nb.infomdpi.com This pathway involves the activation of α7 nAChRs expressed on immune cells, particularly macrophages. mdpi.comnih.govsemanticscholar.org Activation of these receptors by an agonist inhibits the production and release of potent pro-inflammatory cytokines. d-nb.infosemanticscholar.org Ligands based on the azetidinyl-pyridine scaffold can act as modulators of these receptors, thereby harnessing this endogenous anti-inflammatory pathway. d-nb.infonih.gov This modulation can lead to a significant reduction in the inflammatory response in various models of disease. d-nb.info
Structure Activity Relationship Sar Studies of 2 Azetidin 3 Yl 4 Chloropyridine Derivatives
Impact of Substituent Variations on Pharmacological Activity
Alterations to the pyridine (B92270) ring have demonstrated a profound effect on the activity of these compounds. For instance, the presence of a 2-chloro substituent on the pyridine ring is considered an important contributor to potent analgesic activity. acs.org Further modifications, such as the introduction of a 6-chloro or 6-methyl group, have been shown to increase binding affinities and improve functional activities at nicotinic acetylcholine (B1216132) receptors (nAChRs). Conversely, small 5-substituents on the pyridine ring generally have a more modest impact on both binding affinity and functional activity. lookchem.com
Substitutions on the azetidine (B1206935) ring also play a crucial role in defining the pharmacological properties of these derivatives. An N-unsubstituted azetidine moiety has been identified as a key factor for potent analgesic activity. acs.org The introduction of various substituents on the nitrogen of the azetidine ring can lead to a diverse range of biological responses. For example, in a series of related 3,6-diazabicyclo[3.2.0]heptanes, which can be considered as constrained analogues of substituted azetidines, the nature of the substituent on the nitrogen atom significantly influenced the compound's activity and selectivity. lookchem.com
The following table summarizes the impact of key substituent variations on the pharmacological activity of 2-(azetidin-3-yl)-4-chloropyridine analogues:
| Core Scaffold | Substituent Position | Substituent | Observed Impact on Activity | Reference |
| Pyridine | 2-position | Chloro | Important for potent analgesic activity | acs.org |
| Pyridine | 6-position | Chloro, Methyl | Increased binding affinities and improved functional activities | lookchem.com |
| Pyridine | 5-position | Small groups | Modest impact on binding and functional activity | lookchem.com |
| Azetidine | N-position | Unsubstituted | Important for potent analgesic activity | acs.org |
Stereochemical and Regiochemical Influences on Biological Response
The three-dimensional arrangement of atoms (stereochemistry) and the specific position of functional groups (regiochemistry) are critical determinants of the biological response of this compound derivatives. These factors can significantly affect how a molecule interacts with its biological target, leading to differences in potency and efficacy between isomers.
Stereochemistry plays a pivotal role in the activity of these compounds. For instance, in a series of 3,6-diazabicyclo[3.2.0]heptane derivatives, which serve as rigid scaffolds that mimic different conformations of azetidine derivatives, the stereochemistry at the bridgehead carbons had a significant effect on the binding affinity and functional potency. Specifically, the (1R,5R)-enantiomers consistently demonstrated a 5- to 30-fold more potent binding affinity compared to their (1S,5S)-counterparts. lookchem.com This suggests that the specific spatial orientation of the substituent groups is crucial for optimal interaction with the receptor binding site.
Regiochemistry, or the placement of substituents on the core structure, also exerts a strong influence on the biological activity. In the same series of 3,6-diazabicyclo[3.2.0]heptanes, the point of attachment of the pyridinyl group to the diazabicyclic core was a key determinant of activity. The 3-N-pyridinyl substituted series generally exhibited different SAR trends compared to the 6-N-pyridinyl substituted series. lookchem.com This highlights the importance of the relative positioning of the pyridine and the bicyclic amine core for achieving desired pharmacological effects.
The following table illustrates the influence of stereochemistry and regiochemistry on the biological response of related compounds:
| Compound Series | Stereochemistry/Regiochemistry | Observed Biological Response | Reference |
| 3,6-diazabicyclo[3.2.0]heptanes | (1R,5R)-enantiomers | 5-30 fold more potent binding affinity than (1S,5S)-enantiomers | lookchem.com |
| 3,6-diazabicyclo[3.2.0]heptanes | 3-N-pyridinyl vs. 6-N-pyridinyl substitution | Different structure-activity relationship trends | lookchem.com |
Identification of Critical Pharmacophoric Elements
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound series, several key pharmacophoric elements have been identified as being critical for their biological activity.
The primary pharmacophoric elements for this class of compounds include:
A basic nitrogen atom: The nitrogen atom in the azetidine ring is a crucial feature. Its ability to be protonated at physiological pH allows for the formation of ionic interactions with the biological target. The N-unsubstituted azetidine moiety has been highlighted as a significant contributor to potent analgesic activity, suggesting that a primary or secondary amine at this position is favored. acs.org
The pyridine ring: This aromatic ring system is another essential component of the pharmacophore. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, and the ring itself can participate in various non-covalent interactions, such as pi-stacking, with the receptor.
The chloro substituent: The presence of a chlorine atom at the 4-position of the pyridine ring is a critical pharmacophoric feature. acs.org This electron-withdrawing group can influence the electronic properties of the pyridine ring and may also engage in specific halogen bonding interactions within the receptor binding pocket.
The following table summarizes the identified critical pharmacophoric elements:
| Pharmacophoric Element | Description | Potential Interactions | Reference |
| Basic Azetidine Nitrogen | Primary or secondary amine in the azetidine ring | Ionic interactions, hydrogen bonding | acs.org |
| Pyridine Ring | Aromatic heterocyclic ring | Hydrogen bonding, pi-stacking, hydrophobic interactions | |
| 4-Chloro Substituent | Chlorine atom at the 4-position of the pyridine ring | Halogen bonding, influences electronic properties of the pyridine ring | acs.org |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding how ligands, such as derivatives of 2-(azetidin-3-yl)-4-chloropyridine, interact with their biological targets at a molecular level.
Research involving similar azetidine-containing scaffolds has demonstrated the utility of molecular docking in elucidating key binding interactions. For instance, docking studies on 3-(4-methoxyphenyl)azetidine-containing thiourea (B124793) derivatives have been performed to understand their inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. biointerfaceresearch.com In one study, the derivative 3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide was docked into the VEGFR-2 active site. biointerfaceresearch.com The results revealed crucial hydrogen bond interactions with the hinge region residues Glu883 and Asp1044, while the 2-methoxypyridine (B126380) moiety occupied a hydrophobic pocket. biointerfaceresearch.com Such studies highlight how the azetidine (B1206935) ring acts as a central scaffold, positioning other functional groups for optimal interaction with the target protein.
In another context, molecular docking was used to investigate bromo-pyridyl tethered 3-chloro-2-azetidinone derivatives as potential antitubercular agents by targeting the mycobacterial InhA enzyme. researchgate.net The docking results showed a good correlation with the in-vitro biological activity, indicating that the ligands fit well within the binding pocket of the enzyme. researchgate.net These examples underscore the importance of the pyridine (B92270) and azetidine moieties in forming critical interactions with protein targets.
| Target Protein | Ligand/Scaffold Type | Key Interactions Observed | Significance of Findings |
| VEGFR-2 | 3-(4-methoxyphenyl)azetidine-containing thiourea | Hydrogen bonds with Glu883 and Asp1044; Hydrophobic interactions in the hinge region. biointerfaceresearch.com | Provides a structural basis for the potent anti-proliferative activity against various cancer cell lines. biointerfaceresearch.com |
| Mycobacterial InhA | Bromo-pyridyl tethered 3-chloro-2-azetidinone | Good fit within the enzyme's binding pocket. researchgate.net | Docking results correlated well with experimental anti-tubercular activity, guiding further lead optimization. researchgate.net |
| DNA Gyrase | Phenyl substituted 3-chloro 2-azetidinone | Not specified | The in-silico molecular docking results were consistent with the in-vitro antimicrobial studies, suggesting these compounds are good DNA gyrase inhibitors. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. scienceforecastoa.com The fundamental principle is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties. nih.gov
For scaffolds related to this compound, such as dihydropyridines, QSAR has been effectively used to design potent calcium channel blockers. nih.gov In these studies, various molecular descriptors representing physicochemical properties like electronic effects, lipophilicity, and steric parameters are calculated for a series of compounds. scienceforecastoa.com These descriptors are then correlated with their measured biological activity (e.g., pIC₅₀) using statistical methods like Multiple Linear Regression (MLR). nih.gov
A typical QSAR model can be represented by an equation where the biological activity is a function of one or more descriptors. For example, a study on thiazolidine-4-one derivatives as anti-tubercular agents developed a robust QSAR model where descriptors for polarizability (MLFER_S), electronegativity (GATSe2), and surface area (EstateVSA 6) showed a positive correlation with activity. nih.gov Conversely, another descriptor (SpMAD_Dzs 6) had a negative correlation. nih.gov Such models, once validated, can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest predicted potency. mdpi.com The development of a QSAR model involves several key steps, including compound selection, descriptor calculation, data partitioning into training and test sets, model building, and rigorous validation. mdpi.com
| Descriptor Type | Example Descriptor | Property Represented | Potential Impact on Activity |
| Electronic | Hammett constant (σ), Dipole Moment | Electron-donating/withdrawing nature of substituents, charge distribution. | Influences binding interactions, particularly hydrogen bonds and electrostatic interactions. |
| Hydrophobic | LogP, MLogP | Lipophilicity, ability to cross cell membranes. scienceforecastoa.com | Affects solubility, membrane permeability, and binding to hydrophobic pockets in target proteins. |
| Steric/Topological | Molar Refractivity (MR), Kier & Hall indices, Wiener index | Molecular size, shape, and branching. | Determines the fit of the molecule into the target's binding site. |
| Thermodynamic | Enthalpy of formation, Gibbs free energy | The energy of a molecule. | Can relate to the stability of the ligand-receptor complex. |
Mechanistic Insights from Theoretical Calculations
Theoretical calculations, particularly those based on quantum mechanics like Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules. These methods can be used to study reaction mechanisms, predict reaction outcomes, and explain experimental observations that are otherwise difficult to interpret.
For the this compound scaffold, theoretical calculations can elucidate the mechanism of key reactions, such as nucleophilic aromatic substitution (S_NAr) at the C4 position of the pyridine ring. The chlorine atom at this position makes it susceptible to displacement by nucleophiles. DFT calculations can model the transition states and intermediates of this reaction, helping to understand the reaction kinetics and the influence of different nucleophiles or catalysts. For example, studies on the dearomatization of pyridines have used DFT to show how a cobalt-amido catalyst can direct a hydride transfer to the 4-position of the pyridine ring through a hydrogen bonding interaction. acs.org
Furthermore, computational studies have explained the relative reactivity of different halopyridines. It is known that the S_NAr reaction of 2-fluoropyridine (B1216828) is significantly faster than that of 2-chloropyridine. acs.org Theoretical calculations can quantify the energy barriers for these reactions, confirming that the higher electronegativity of fluorine accelerates the rate-determining step. acs.org Such calculations are invaluable for predicting the reactivity of the 4-chloropyridine (B1293800) moiety and for designing synthetic routes for its functionalization.
Scaffold Hopping and Virtual Screening Applications
Scaffold hopping and virtual screening are powerful computational strategies for discovering novel chemotypes with desired biological activity. Virtual screening involves computationally screening large libraries of compounds against a biological target to identify potential hits. Scaffold hopping is a more focused approach that aims to replace a central molecular core (scaffold) with a functionally equivalent but structurally novel one, often to improve properties like potency, selectivity, or patentability.
The azetidinyl-pyridine framework is an attractive starting point for such explorations. For example, in the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, researchers explored alternatives to a piperidinyl moiety through scaffold hopping. semanticscholar.org The replacement of the piperidine (B6355638) ring with a smaller azetidine ring was investigated, although in that specific case, it led to a loss of enzyme inhibition, demonstrating the sensitivity of the target to the scaffold's geometry. semanticscholar.org
Advanced Analytical Characterization in Research of 2 Azetidin 3 Yl 4 Chloropyridine
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and connectivity within 2-(Azetidin-3-yl)-4-chloropyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of this compound.
¹H NMR: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect distinct signals for the protons on the pyridine (B92270) ring and the azetidine (B1206935) ring. The protons on the pyridine ring would appear in the aromatic region, with their specific chemical shifts and coupling patterns dictated by the chloro and azetidinyl substituents. The protons of the azetidine ring would appear in the aliphatic region, with their signals split by adjacent protons. The N-H proton of the azetidine ring would likely appear as a broad signal that could be confirmed by a D₂O exchange experiment. researchgate.net
¹³C NMR: This technique provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound would yield a distinct signal. The number of signals would confirm the number of unique carbon environments, and their chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). medipol.edu.trjst.go.jp
Interactive Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Pyridine-H (position 6) | Aromatic region (δ 8.0-8.5) | Doublet (d) | 1H |
| Pyridine-H (position 5) | Aromatic region (δ 7.0-7.5) | Doublet of doublets (dd) | 1H |
| Pyridine-H (position 3) | Aromatic region (δ 7.0-7.5) | Doublet (d) | 1H |
| Azetidine-CH (position 3) | Aliphatic region (δ 3.5-4.5) | Multiplet (m) | 1H |
| Azetidine-CH₂ (positions 2 & 4) | Aliphatic region (δ 3.0-4.0) | Multiplet (m) | 4H |
| Azetidine-NH | Variable (broad signal) | Singlet (s, broad) | 1H |
Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key structural features. jst.go.jpipinnovative.com
Interactive Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Azetidine) | Stretch | 3300-3500 (broad) |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-H (Aliphatic) | Stretch | 2850-3000 |
| C=N, C=C (Pyridine Ring) | Stretch | 1550-1650 |
| C-N (Azetidine) | Stretch | 1100-1300 |
| C-Cl | Stretch | 700-850 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight with high precision. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure. For this compound (Molecular Formula: C₈H₉ClN₂), the mass spectrum would be expected to show a molecular ion peak [M]⁺ and a protonated molecular ion peak [M+H]⁺. researchgate.netjst.go.jp The characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature, showing two peaks for every chlorine-containing fragment, separated by 2 m/z units.
Interactive Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Description | Predicted Value |
| Molecular Formula | C₈H₉ClN₂ | |
| Molecular Weight | Calculated for C₈H₉³⁵ClN₂ | 168.05 g/mol |
| [M+H]⁺ (ESI-MS) | Protonated molecular ion | m/z 169.05 |
| Isotopic Pattern | [M+H]⁺ and [M+2+H]⁺ peaks | Observable due to ³⁵Cl/³⁷Cl isotopes |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. ipinnovative.com By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol), the separation of the product from starting materials and byproducts can be visualized, typically under UV light. semanticscholar.org The purity is indicated by the presence of a single spot.
Flash Column Chromatography: For the purification of the synthesized compound on a preparative scale, flash column chromatography is commonly employed. rsc.org The crude product is loaded onto a column packed with a stationary phase (usually silica gel), and a solvent or solvent mixture (eluent) is passed through the column to separate the desired compound from impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used for the final, quantitative determination of purity. rsc.org The compound is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column under high pressure, and a detector measures the concentration of the compound as it elutes. A pure sample will ideally show a single peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to calculate the purity percentage, which is often required to be >95% for research applications. rsc.org
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is crucial for confirming that the empirical formula of the synthesized this compound matches its theoretical composition. The experimentally determined percentages of C, H, and N must agree with the calculated values, usually within a narrow margin of ±0.4%, to validate the molecular formula. medipol.edu.tr
Interactive Table 4: Elemental Analysis Data for this compound (Molecular Formula: C₈H₉ClN₂)
| Element | Theoretical Percentage (%) | Found Percentage (%) |
| Carbon (C) | 57.00 | Value from analysis |
| Hydrogen (H) | 5.38 | Value from analysis |
| Nitrogen (N) | 16.61 | Value from analysis |
| Chlorine (Cl) | 21.02 | Value from analysis |
Note: "Found" values are obtained from experimental analysis of a purified sample.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
